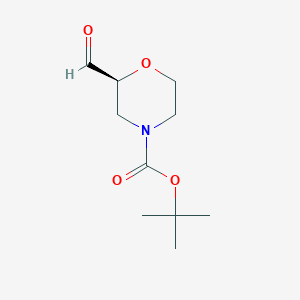

(S)-N-Boc-2-morpholinecarbaldehyde

Descripción general

Descripción

(S)-N-Boc-2-morpholinecarbaldehyde is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom The compound also features a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom and an aldehyde functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-2-morpholinecarbaldehyde typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride.

Introduction of the Boc Protecting Group: The nitrogen atom of the morpholine ring is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Oxidation to Aldehyde: The final step involves the oxidation of the morpholine ring to introduce the aldehyde functional group. This can be achieved using oxidizing agents such as Dess-Martin periodinane or Swern oxidation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Análisis De Reacciones Químicas

Types of Reactions

(S)-N-Boc-2-morpholinecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, Dess-Martin periodinane.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

Oxidation: (S)-N-Boc-2-morpholinecarboxylic acid.

Reduction: (S)-N-Boc-2-morpholinecarbinol.

Substitution: Deprotected morpholine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

(S)-N-Boc-2-morpholinecarbaldehyde is characterized by the following properties:

- Molecular Formula : CHNO

- Molar Mass : 199.25 g/mol

- CAS Number : 189321-66-2

- Functional Groups : Contains a morpholine ring, a Boc (tert-butoxycarbonyl) protecting group, and an aldehyde functional group.

Synthesis and Reactivity

The compound can be synthesized through several methods, including:

- Direct Formylation : The introduction of the formyl group into the morpholine structure can be achieved using various reagents such as formic acid or through transition metal-catalyzed reactions.

- Protection of Amines : The Boc group serves to protect amine functionalities during multi-step syntheses, allowing for selective reactions.

Applications in Organic Synthesis

This compound is primarily utilized in:

3.1. Synthesis of Amides

The compound acts as an intermediate in the preparation of amides from carboxylic acids and amines. This reaction is facilitated by coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) or through direct condensation methods .

3.2. Chiral Auxiliary

Due to its chiral nature, this compound can be employed as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically enriched compounds .

4.1. Drug Development

The morpholine moiety is prevalent in many pharmaceutical agents due to its ability to enhance solubility and bioavailability. Compounds derived from this compound have shown potential in:

- Antiviral Agents : Morpholine derivatives have been investigated for their antiviral properties, particularly against RNA viruses.

- Anticancer Compounds : Some derivatives exhibit cytotoxic activity against cancer cell lines, making them candidates for further development .

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the use of this compound as a precursor for synthesizing novel antiviral agents targeting viral proteases. The synthesized compounds showed significant activity against specific viral strains, indicating the utility of this compound in drug discovery .

Case Study 2: Chiral Synthesis

In another research effort, this compound was used as a chiral auxiliary to synthesize a series of amino acid derivatives with high enantiomeric excess. The methodology provided an efficient route to obtain complex structures that are valuable in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of (S)-N-Boc-2-morpholinecarbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing the compound to participate in nucleophilic addition reactions. The Boc protecting group provides stability to the nitrogen atom, preventing unwanted side reactions during synthetic transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparación Con Compuestos Similares

Similar Compounds

®-N-Boc-2-morpholinecarbaldehyde: The enantiomer of (S)-N-Boc-2-morpholinecarbaldehyde, differing in the spatial arrangement of atoms.

N-Boc-4-morpholinecarbaldehyde: A structural isomer with the aldehyde group at a different position on the morpholine ring.

N-Boc-2-piperidinecarbaldehyde: A similar compound with a piperidine ring instead of a morpholine ring.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a Boc protecting group and an aldehyde functional group. This combination of features makes it a valuable intermediate in organic synthesis, offering versatility in chemical transformations and applications.

Actividad Biológica

(S)-N-Boc-2-morpholinecarbaldehyde, with the chemical formula CHNO and CAS number 847805-31-6, is a compound that has garnered attention in various areas of biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a morpholine ring and a Boc (tert-butyloxycarbonyl) protecting group. Its structure allows for diverse reactivity, particularly in amine deprotection processes, which are crucial in synthetic organic chemistry.

Enzyme Inhibition

Research indicates that morpholine derivatives can act as enzyme inhibitors. The structural features of this compound suggest it could interact with various enzymes, potentially affecting metabolic pathways. For example, the inhibition of certain enzymes involved in the biosynthesis of important biomolecules could be a mechanism through which this compound exerts its biological effects .

The precise mechanisms through which this compound operates biologically remain to be fully elucidated. However, several hypotheses can be drawn from related compounds:

- Interaction with Biological Targets : The morpholine ring can facilitate interactions with biological macromolecules such as proteins and nucleic acids.

- Deprotection Reactions : The Boc group can be selectively removed under mild conditions, allowing the free amine to engage in further biological interactions .

- Influence on Cellular Pathways : Similar compounds have been shown to influence signaling pathways that regulate cell growth and apoptosis, suggesting that this compound might modulate such pathways indirectly .

Research Findings

A review of literature reveals several studies that provide insights into the biological activities associated with this compound:

- Case Study 1 : In a study examining the thermal deprotection of N-Boc protected amines, this compound demonstrated efficient conversion to the corresponding amine under continuous flow conditions, highlighting its utility in organic synthesis and potential applications in drug development .

- Case Study 2 : Another investigation into related morpholine derivatives showed promising results regarding their ability to inhibit specific enzymes linked to cancer progression. This suggests that this compound may also hold similar potential .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| CAS Number | 847805-31-6 |

| Molecular Weight | 201.25 g/mol |

| Solubility | Very soluble |

| Toxicity | Causes skin irritation |

Propiedades

IUPAC Name |

tert-butyl (2S)-2-formylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKMTSRRGUVABD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364019 | |

| Record name | (S)-N-Boc-2-morpholinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847805-31-6 | |

| Record name | 1,1-Dimethylethyl (2S)-2-formyl-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847805-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-N-Boc-2-morpholinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-formylmorpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.